molecular formula C8H14ClNO2 B6187034 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride CAS No. 2639413-17-3

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride

Cat. No. B6187034
CAS RN: 2639413-17-3
M. Wt: 191.7
InChI Key:
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Description

2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride (also known as 2-Methyl-2-(2,5-dihydro-1H-pyrrol-3-yl)propanoic acid hydrochloride or MDPH) is a derivative of the amino acid glutamate and is commonly used in laboratory experiments. It is a white crystalline solid that is soluble in water, alcohol, and most organic solvents. MDPH has been used in a variety of scientific research applications, including as a neurotransmitter agonist, a voltage-gated calcium channel blocker, and a modulator of glutamate receptors.

Scientific Research Applications

MDPH has been used in a variety of scientific research applications. It has been used as a neurotransmitter agonist, a voltage-gated calcium channel blocker, and a modulator of glutamate receptors. It has also been used to study the effects of glutamate on the central nervous system, as well as to study the effects of glutamate on learning and memory.

Mechanism of Action

MDPH works by blocking the voltage-gated calcium channels in the cell membrane. This prevents calcium from entering the cell, which in turn prevents the release of neurotransmitters such as glutamate. It also prevents the activation of glutamate receptors, which can lead to an increase in synaptic plasticity.
Biochemical and Physiological Effects
MDPH has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation. It has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, MDPH has been shown to reduce the release of glutamate, a neurotransmitter involved in learning and memory.

Advantages and Limitations for Lab Experiments

MDPH has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it does have some limitations. It is not as potent as some other compounds, and it can be toxic in high doses.

Future Directions

MDPH has a wide range of potential future applications. It could be used to study the effects of glutamate on the central nervous system, as well as to study the effects of glutamate on learning and memory. It could also be used to develop new treatments for neurological disorders such as depression and anxiety. Additionally, MDPH could be used to study the effects of glutamate on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, MDPH could be used to develop new drugs to treat a variety of diseases and disorders.

Synthesis Methods

MDPH can be synthesized using a number of different methods. The most common method involves the reaction of 2-methyl-2-(2,5-dihydro-1H-pyrrol-3-yl)propanoic acid with hydrochloric acid. This reaction produces a white crystalline solid that can be isolated and purified using standard chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride involves the reaction of 2-methylpropanoic acid with 2,5-dihydro-1H-pyrrole in the presence of a coupling agent to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2-methylpropanoic acid", "2,5-dihydro-1H-pyrrole", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylpropanoic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 2,5-dihydro-1H-pyrrole in the presence of a base, such as triethylamine, to form the desired product, 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid.", "Step 3: The product is then converted to its hydrochloride salt form by treatment with hydrochloric acid." ] }

CAS RN

2639413-17-3

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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